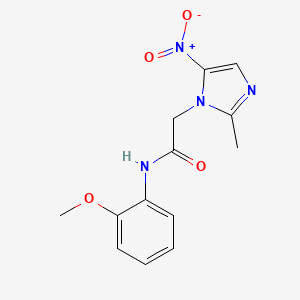
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as MNAA, is a potential drug candidate that has garnered significant interest in the scientific community due to its promising properties. MNAA belongs to the class of imidazole derivatives and has been studied for its potential use in the treatment of various diseases.
作用機序
The exact mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, indicating its potential anti-inflammatory activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential antitumor activity.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it has been shown to have potent activity against certain disease processes, making it a promising candidate for further study. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its therapeutic potential. Additionally, this compound may have limited bioavailability and may require further optimization to improve its pharmacological properties.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, this compound may have potential as a cancer therapy, either alone or in combination with other drugs. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in humans.
合成法
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction between 2-methyl-5-nitroimidazole and 2-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a solvent such as acetic acid or ethanol. The resulting product can be purified through recrystallization or chromatography.
科学的研究の応用
N-(2-methoxyphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been the subject of several scientific studies, with researchers investigating its potential applications in the treatment of various diseases. One study found that this compound exhibited potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study found that this compound had significant antitumor activity against certain cancer cell lines, indicating its potential use in cancer therapy.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-9-14-7-13(17(19)20)16(9)8-12(18)15-10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYSORZDETZMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![8,9-dimethyl-7-phenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5806257.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)


![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)